methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate
CAS No.: 1105224-33-6
Cat. No.: VC5208289
Molecular Formula: C22H17N3O4S
Molecular Weight: 419.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105224-33-6 |
|---|---|
| Molecular Formula | C22H17N3O4S |
| Molecular Weight | 419.46 |
| IUPAC Name | methyl 2-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H17N3O4S/c1-29-22(28)15-9-5-6-10-17(15)24-18(26)11-25-13-23-19-16(12-30-20(19)21(25)27)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,24,26) |
| Standard InChI Key | QSGIYNDDHWDWIX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | Methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate |
| Molecular Formula | |
| Molecular Weight | 423.44 g/mol |
| Structure | Contains a thienopyrimidine core, amide linkage, and methyl ester group. |
Structural Features
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Thienopyrimidine Core:
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The thieno[3,2-d]pyrimidine ring system is a fused heterocyclic structure comprising sulfur and nitrogen atoms.
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This core is known for its bioactivity and ability to interact with biological targets like enzymes and receptors.
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Substituents:
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A phenyl group at position 7 enhances lipophilicity and potential receptor binding.
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An acetamido linker connects the core to a benzoate moiety, which may contribute to the compound's solubility and pharmacokinetic properties.
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Functional Groups:
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The presence of a keto group (C=O) at position 4 is critical for hydrogen bonding.
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The methyl ester group (-COOCH₃) provides stability and can be hydrolyzed under biological conditions.
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Synthesis
The synthesis of methyl 2-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate typically involves multi-step organic reactions:
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Formation of the Thienopyrimidine Core:
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Starting from thiophene derivatives, cyclization reactions are employed to construct the pyrimidine ring.
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Reagents such as urea or guanidine may be used in the presence of catalysts.
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Acetamido Linker Addition:
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Acetylation reactions introduce the acetamido group via intermediates such as acetyl chloride or acetic anhydride.
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Esterification:
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The benzoic acid derivative is esterified using methanol in acidic conditions to yield the methyl ester.
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Potential Applications:
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Pharmacological Properties:
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Compounds with thienopyrimidine scaffolds have demonstrated anti-inflammatory, antimicrobial, and anticancer activities.
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The keto-amide functionality may enhance interactions with enzymes like kinases or proteases.
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Molecular Docking Studies:
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Preliminary in silico studies suggest this compound could act as an inhibitor for enzymes such as lipoxygenase or dihydrofolate reductase due to its structural features.
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Analytical Techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals corresponding to aromatic protons (phenyl ring), amide proton, and methyl ester group.
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-NMR: Carbon signals for keto group, aromatic carbons, and ester functionality.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Fragmentation patterns reveal stability of the thienopyrimidine core.
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Infrared Spectroscopy (IR):
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Strong absorption at ~1700 cm for C=O stretching (keto group).
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Peaks at ~3300 cm for N-H stretching (amide).
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Comparative Studies:
Research has shown that derivatives of thienopyrimidines exhibit diverse biological activities depending on substitutions at different positions:
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Phenyl groups enhance lipophilicity and cellular uptake.
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Amide linkages improve solubility and bioavailability.
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Ester groups may serve as prodrugs, hydrolyzing into active carboxylic acids in vivo.
Biological Testing:
While specific data on this compound's bioactivity is limited, structurally related molecules have demonstrated:
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Antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
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Cytotoxicity against cancer cell lines like HeLa and MCF-7.
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